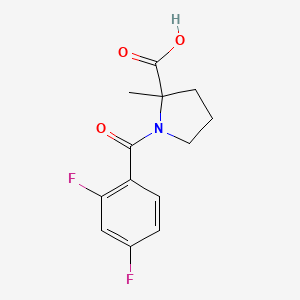
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years. It is a tetrazole-containing pyridine derivative that has shown potential as a therapeutic agent in various scientific research studies.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in different biological pathways. In a study published in the European Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of DNA topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Natural Products, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit high potency and selectivity in various scientific research studies. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and concentration used in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is to explore its potential as a tool compound for the study of various biological pathways and enzymes. Additionally, the synthesis method of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be further optimized for high yield and purity. Finally, the potential toxicity of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide should be investigated to ensure its safety for use in therapeutic applications.
Synthesemethoden
The synthesis of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and triethylamine to obtain 5-chloro-N-(azidomethyl)pyridine-2-carboxamide. The final step involves the reaction of the azide compound with tetrazole in the presence of copper(II) sulfate to obtain 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In a study published in the Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are known to play a critical role in inflammation. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6O/c9-5-1-2-6(10-3-5)8(16)11-4-7-12-14-15-13-7/h1-3H,4H2,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVJIWWPQNGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![1-[2-(3-Fluoro-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578799.png)
![1-[2-(3-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578803.png)
![2-Methyl-1-[2-(1,2,4-triazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578809.png)
![1-[2-(2,3-Dichloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578812.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![2-[2-[(5-Chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7578842.png)